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Abstract
Basifungin, also known as Aureobasidin A (AbA), is a cyclic depsipeptide antibiotic with potent

antifungal properties.[1][2] Isolated from the filamentous fungus Aureobasidium pullulans, this

natural product has garnered significant interest within the scientific community due to its

unique mechanism of action and broad-spectrum activity against a range of pathogenic fungi.

This technical guide provides a comprehensive overview of the discovery, origin, and biological

characterization of Basifungin, with a focus on its quantitative antifungal activity, detailed

experimental protocols, and the signaling pathway it inhibits.

Discovery and Origin
Basifungin (Aureobasidin A) was first isolated from the culture broth of the fungus

Aureobasidium pullulans R106.[1][3] It is a cyclic nonadepsipeptide, meaning it contains nine

amino acid residues and at least one ester linkage in its ring structure.[4] The producing

organism, A. pullulans, is a ubiquitous black yeast-like fungus commonly found in various

terrestrial and aquatic environments. The discovery of Aureobasidin A provided a novel scaffold

for the development of antifungal agents with a distinct mechanism of action compared to

existing therapies.
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Aureobasidin A exhibits potent fungicidal activity against a wide array of pathogenic yeasts and

molds. Its efficacy has been demonstrated against clinically relevant species, including various

Candida and Aspergillus species. The primary molecular target of Aureobasidin A is inositol

phosphorylceramide (IPC) synthase, an essential enzyme in the fungal sphingolipid

biosynthesis pathway. By inhibiting this enzyme, Aureobasidin A disrupts the integrity of the

fungal cell membrane, leading to cell death.

Data Presentation: In Vitro Antifungal Susceptibility
The following table summarizes the Minimum Inhibitory Concentration (MIC) values of

Aureobasidin A against various fungal species, providing a quantitative measure of its

antifungal potency.

Fungal Species Strain MIC (µg/mL) Reference

Saccharomyces

cerevisiae
ATCC9763 (diploid) 0.2-0.4

Saccharomyces

cerevisiae
SH3328 (haploid) 0.1

Saccharomyces

cerevisiae
Sake yeast (diploid) 0.1-0.2

Candida albicans Planktonic (MIC₅₀) 1

Candida albicans Planktonic (MIC₉₀) 1

Candida albicans Biofilm (MIC₅₀) 8

Candida albicans Biofilm (MIC₉₀) ≥64

Candida glabrata Planktonic (MIC₅₀) 0.25-2

Candida glabrata Planktonic (MIC₉₀) 0.25-2

Aspergillus niger - Susceptible

Aspergillus nidulans - Susceptible

Aspergillus fumigatus - >50

Aspergillus flavus - >50
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Mechanism of Action: Inhibition of Sphingolipid
Biosynthesis
Aureobasidin A's primary mechanism of action is the inhibition of inositol phosphorylceramide

(IPC) synthase, a critical enzyme in the fungal sphingolipid biosynthetic pathway. This enzyme

catalyzes the transfer of a phosphoinositol group from phosphatidylinositol to a ceramide,

forming IPC. IPC is a precursor for more complex sphingolipids that are essential components

of the fungal cell membrane, contributing to its structural integrity and function. By blocking IPC

synthesis, Aureobasidin A leads to the depletion of essential sphingolipids and the

accumulation of cytotoxic ceramide, ultimately resulting in fungal cell death.

Caption: Inhibition of IPC Synthase by Aureobasidin A.

Experimental Protocols
Isolation and Purification of Aureobasidin A from
Aureobasidium pullulans
This protocol outlines the general steps for the extraction and purification of Aureobasidin A

from a culture of A. pullulans.

Materials:

Aureobasidium pullulans culture

Fermentation medium (e.g., Potato Dextrose Broth)

Ethyl acetate

Methanol

Silica gel for column chromatography

High-Performance Liquid Chromatography (HPLC) system with a C18 column

Procedure:
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Fermentation: Inoculate a suitable fermentation medium with A. pullulans and incubate with

shaking for several days to allow for the production of Aureobasidin A.

Extraction:

Separate the fungal mycelia from the culture broth by filtration or centrifugation.

Extract the culture filtrate with an equal volume of ethyl acetate.

Concentrate the ethyl acetate extract under reduced pressure to obtain a crude extract.

Purification:

Subject the crude extract to silica gel column chromatography, eluting with a gradient of

methanol in chloroform or a similar solvent system.

Collect fractions and monitor for the presence of Aureobasidin A using Thin Layer

Chromatography (TLC) or HPLC.

Pool the fractions containing Aureobasidin A and concentrate them.

Perform final purification using preparative HPLC with a C18 column and a suitable mobile

phase (e.g., a gradient of acetonitrile in water).

Collect the peak corresponding to Aureobasidin A and verify its purity by analytical HPLC

and mass spectrometry.

Inositol Phosphorylceramide (IPC) Synthase Inhibition
Assay
This fluorometric assay is used to determine the inhibitory activity of Aureobasidin A against

IPC synthase.

Materials:

Microsomal fractions containing IPC synthase from the target fungus

Fluorescent ceramide substrate (e.g., NBD-C6-ceramide)
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Phosphatidylinositol (PI)

Aureobasidin A

Assay buffer (e.g., 50 mM Tris-HCl, pH 7.4)

HPLC system with a fluorescence detector

Procedure:

Reaction Setup: In a microcentrifuge tube, combine the microsomal preparation, assay

buffer, and varying concentrations of Aureobasidin A. Pre-incubate for a specified time (e.g.,

10 minutes) at the optimal temperature for the enzyme.

Initiate Reaction: Start the enzymatic reaction by adding the fluorescent ceramide substrate

and PI.

Incubation: Incubate the reaction mixture for a defined period (e.g., 30-60 minutes) at the

optimal temperature.

Stop Reaction and Lipid Extraction: Terminate the reaction by adding a chloroform/methanol

mixture. Extract the lipids into the organic phase.

Analysis:

Dry the lipid extract and resuspend it in a small volume of a suitable solvent.

Separate the fluorescently labeled IPC product from the unreacted ceramide substrate

using HPLC on a silica or C18 column.

Quantify the amount of fluorescent IPC product using a fluorescence detector.

Data Analysis: Calculate the percentage of inhibition for each concentration of Aureobasidin

A and determine the IC₅₀ value (the concentration of inhibitor that causes 50% inhibition of

enzyme activity).
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Yeast Two-Hybrid (Y2H) Screening Using Aureobasidin A
Selection
Aureobasidin A is a powerful selection agent in Y2H systems due to its fungicidal nature, which

reduces the background of non-interacting clones.
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Preparation

Transformation

Screening

Validation

Construct Bait Plasmid
(pGBKT7-GeneX)

Transform Bait into
Yeast Strain A (e.g., Y2HGold)

Obtain Prey cDNA Library
(pGADT7-Library)

Transform Prey Library into
Yeast Strain B (e.g., Y187)

Mate Strain A and Strain B

Plate on Selective Media
(-Trp, -Leu, +Aureobasidin A, +X-α-Gal)

Incubate at 30°C

Identify Positive Clones
(Growth and Blue Color)

Isolate Prey Plasmids
from Positive Clones

Sequence Prey Inserts

Confirm Interaction
(e.g., Co-immunoprecipitation)

Click to download full resolution via product page

Caption: Yeast Two-Hybrid Screening Workflow.
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Procedure Outline:

Vector Construction: Clone the gene of interest (bait) into a Y2H bait vector (e.g., containing

the GAL4 DNA-binding domain). A cDNA library (prey) is cloned into a Y2H prey vector (e.g.,

containing the GAL4 activation domain).

Yeast Transformation: Transform the bait plasmid into a yeast strain of one mating type (e.g.,

MATa) and the prey library into a yeast strain of the opposite mating type (e.g., MATα).

Mating: Mix the two yeast strains to allow for mating and the formation of diploid cells

containing both bait and prey plasmids.

Selection: Plate the diploid yeast on a selective medium lacking certain nutrients (to select

for the presence of both plasmids) and containing Aureobasidin A. Only yeast cells in which

the bait and prey proteins interact will be able to activate the reporter gene (e.g., AUR1-C),

conferring resistance to Aureobasidin A and allowing for growth.

Identification and Validation: Isolate and sequence the prey plasmids from the surviving

colonies to identify the interacting proteins. Further biochemical or genetic assays are then

performed to validate the interaction.

Conclusion
Basifungin (Aureobasidin A) represents a significant discovery in the field of antifungal

research. Its unique origin from Aureobasidium pullulans and its specific mechanism of action

targeting fungal sphingolipid biosynthesis make it a valuable tool for both basic research and

as a potential lead compound for the development of new antifungal therapies. The detailed

protocols and data presented in this guide are intended to facilitate further investigation into

this promising molecule and its applications in combating fungal diseases.
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Disclaimer & Data Validity:

The information provided in this document is for Research Use Only (RUO) and is strictly not

intended for diagnostic or therapeutic procedures. While BenchChem strives to provide

accurate protocols, we make no warranties, express or implied, regarding the fitness of this

product for every specific experimental setup.

Technical Support:The protocols provided are for reference purposes. Unsure if this reagent

suits your experiment? [Contact our Ph.D. Support Team for a compatibility check]
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